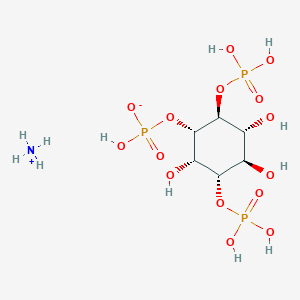
D-Myo-inositol 1,3,4-tris-*phosphate amm onium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Myo-inositol 1,3,4-tris-phosphate ammonium: is a chemical compound with the molecular formula C6H15O15P3 · 6NH3. It is a derivative of inositol phosphate, which plays a crucial role in various biological processes. This compound is known for its involvement in cellular signaling pathways, particularly in the regulation of calcium ions within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Myo-inositol 1,3,4-tris-phosphate ammonium typically involves the regioselective protection and phosphorylation of myo-inositol. One common method includes the use of p-methoxybenzylation at specific positions followed by benzylation of the remaining hydroxyl groups. The key intermediate is then subjected to phosphorylation reactions to obtain the desired tris-phosphate derivative .
Industrial Production Methods: Industrial production of D-Myo-inositol 1,3,4-tris-phosphate ammonium often involves the extraction of myo-inositol from natural sources, followed by chemical synthesis. The process includes catalytic hydrogenation of fructose to convert it into myo-inositol, which is then phosphorylated under controlled conditions to produce the tris-phosphate derivative .
Analyse Des Réactions Chimiques
Types of Reactions: D-Myo-inositol 1,3,4-tris-phosphate ammonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different inositol phosphate derivatives.
Substitution: It can participate in substitution reactions where phosphate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various phosphorylated inositol derivatives, which have distinct biological activities and applications .
Applications De Recherche Scientifique
D-Myo-inositol 1,3,4-tris-phosphate ammonium has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other inositol phosphates and related compounds.
Biology: This compound plays a significant role in cellular signaling pathways, particularly in the regulation of intracellular calcium levels.
Medicine: It is studied for its potential therapeutic applications in diseases related to calcium signaling dysregulation.
Mécanisme D'action
The mechanism of action of D-Myo-inositol 1,3,4-tris-phosphate ammonium involves its role as a second messenger in cellular signaling pathways. It is produced by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate. Once formed, it binds to specific receptors on the endoplasmic reticulum, leading to the
Propriétés
Formule moléculaire |
C6H18NO15P3 |
|---|---|
Poids moléculaire |
437.13 g/mol |
Nom IUPAC |
azanium;[(1S,2S,3S,4R,5R,6S)-2,4,5-trihydroxy-3,6-diphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3/t1-,2-,3+,4+,5+,6+;/m1./s1 |
Clé InChI |
LCBKVESQTQJLKF-WKCSCVCJSA-N |
SMILES isomérique |
[C@H]1([C@H]([C@@H]([C@H]([C@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+] |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


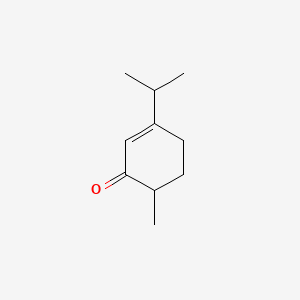

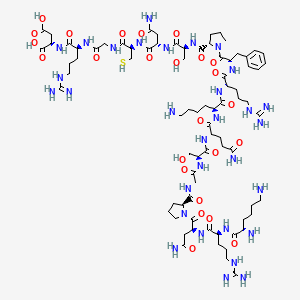
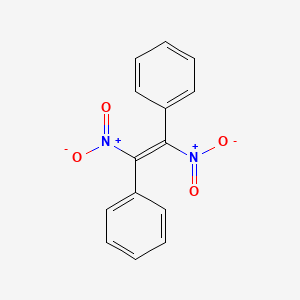
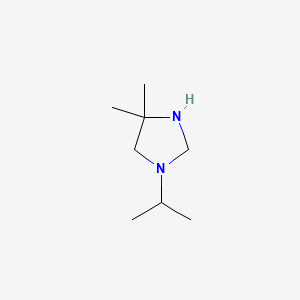

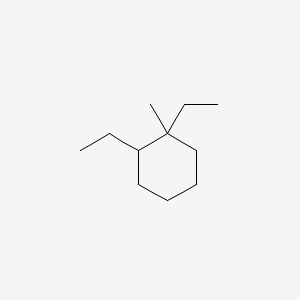
![N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine](/img/structure/B13813377.png)

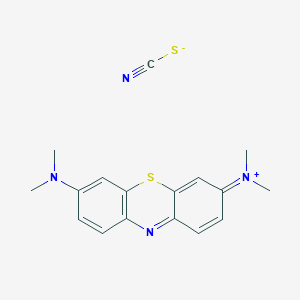
![1H-Pyrrole-2,4-dicarboxylicacid,3,5-dimethyl-,2-ethyl4-[2-(ethylamino)-2-oxoethyl]ester(9CI)](/img/structure/B13813388.png)
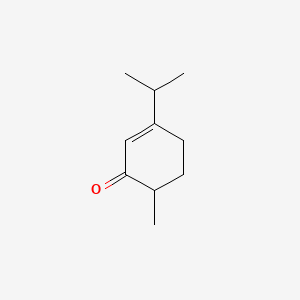
![2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)

